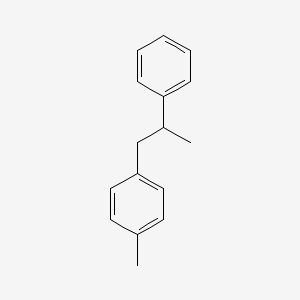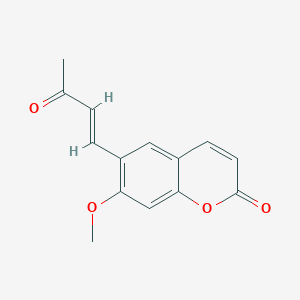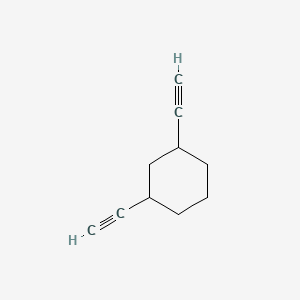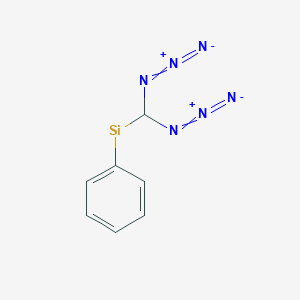
1-Methyl-4-(2-phenylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenylethyl)xylene is an organic compound with the molecular formula C16H18. It is a derivative of xylene, where one of the hydrogen atoms on the benzene ring is replaced by a (1-phenylethyl) group. This compound is part of the aromatic hydrocarbons family and is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1-Phenylethyl)xylene can be synthesized through several methods, including Friedel-Crafts alkylation. This reaction involves the alkylation of xylene with (1-phenylethyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of (1-Phenylethyl)xylene often involves continuous-flow processes to ensure high efficiency and yield. The use of heterogeneous catalysts, such as montmorillonite clay, has been reported to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(1-Phenylethyl)xylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Depending on the conditions, products can range from alcohols to carboxylic acids.
Reduction: The major products are more saturated hydrocarbons.
Substitution: Products include halogenated, nitrated, or sulfonated derivatives of (1-Phenylethyl)xylene
Aplicaciones Científicas De Investigación
(1-Phenylethyl)xylene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (1-Phenylethyl)xylene involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of corresponding oxidized products. In substitution reactions, the benzene ring undergoes electrophilic attack, resulting in the substitution of hydrogen atoms with other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Toluene: Another aromatic hydrocarbon with a single methyl group attached to the benzene ring.
Ethylbenzene: Similar to (1-Phenylethyl)xylene but with an ethyl group instead of a (1-phenylethyl) group.
Cumene: Contains an isopropyl group attached to the benzene ring.
Uniqueness
(1-Phenylethyl)xylene is unique due to the presence of the (1-phenylethyl) group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific industrial and research applications .
Propiedades
Fórmula molecular |
C16H18 |
|---|---|
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1-methyl-4-(2-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-13-8-10-15(11-9-13)12-14(2)16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3 |
Clave InChI |
FGENDPZUDMGZES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)





